4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
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Description
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H23N3O5S2 and its molecular weight is 449.54. The purity is usually 95%.
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Biological Activity
The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide , also known as a thiazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiazinane ring
- A benzenesulfonamide moiety
- An oxopyrrolidine substituent
This structural diversity is believed to contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could bind to receptors, altering their activity and influencing physiological responses.
Biological Activity Overview
Research has indicated several potential biological activities for this compound:
Antimicrobial Activity
Studies have shown that thiazine derivatives exhibit significant antimicrobial properties. For instance, sulfonamide compounds are known to inhibit bacterial growth by targeting folic acid synthesis pathways.
Anticancer Properties
Preliminary investigations suggest that the compound may possess anticancer activity. It is hypothesized that the thiazine ring facilitates interactions with DNA or proteins involved in cell cycle regulation.
Cardiovascular Effects
Research on related sulfonamides has demonstrated effects on cardiovascular parameters. For example, some derivatives have been shown to reduce perfusion pressure in isolated heart models, indicating potential applications in treating hypertension.
Case Studies and Research Findings
Study | Findings |
---|---|
Leblond & Hoff (1994) | Investigated the effects of benzenesulfonamide derivatives on heart rate in rat models, noting significant reductions in perfusion pressure with specific compounds. |
Wu et al. (1999) | Reported that certain sulfonamide derivatives act as endothelin receptor antagonists, which could mitigate pulmonary hypertension. |
Schwartz et al. (1995) | Found that a sulfonamide derivative inhibited carbonic anhydrase, suggesting potential for use in cardiovascular conditions. |
Comparative Analysis with Similar Compounds
The biological activity of This compound can be compared with other thiazine and sulfonamide derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide | Thiazole ring | Antimicrobial |
4-Chloro-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamide | Tetrazole ring | Anticancer |
N-Cyclopentyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide | Cyclopentyl group | Cardiovascular effects |
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c24-20-7-4-12-22(20)18-6-3-5-16(15-18)21-30(27,28)19-10-8-17(9-11-19)23-13-1-2-14-29(23,25)26/h3,5-6,8-11,15,21H,1-2,4,7,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYCXMMMAYMVCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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